

# Technical Guide: Fenhexamid-d10 in Analytical and Biochemical Research

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## Compound of Interest

Compound Name: *Fenhexamid-d10*

Cat. No.: *B15295614*

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This technical guide provides an in-depth overview of **Fenhexamid-d10**, a deuterated analog of the fungicide Fenhexamid. It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Fenhexamid residues in various matrices. This guide covers its fundamental properties, a detailed experimental protocol for its use in residue analysis, and the biochemical pathway it helps to investigate.

## Core Properties of Fenhexamid-d10

**Fenhexamid-d10** is a stable isotope-labeled version of Fenhexamid, where ten hydrogen atoms on the cyclohexane ring are replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the analyte but has a distinct mass.

| Property            | Value   |
|---------------------|---|
| CAS Number          | 1246815-53-1[1][2]  |
| Molecular Formula   | C <sub>14</sub> H <sub>7</sub> D <sub>10</sub> Cl <sub>2</sub> NO <sub>2</sub> [1][2] |
| Molecular Weight    | 312.26 g/mol  |
| IUPAC Name          | N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide                 |
| Synonyms            | Decree-d10, Elevate-d10, Teldor-d10   |
| Purity              | >95% (typically analyzed by HPLC)[1]  |
| Storage Temperature | +4°C  |

## Experimental Protocol: Quantification of Fenhexamid in Fruit Matrices using Fenhexamid-d10 and QuEChERS with LC-MS/MS

This protocol describes a general procedure for the determination of Fenhexamid residues in fruit samples, employing **Fenhexamid-d10** as an internal standard. The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### 1. Sample Preparation and Extraction

- Homogenization: Weigh 10-15 grams of a representative fruit sample into a blender and homogenize until a uniform consistency is achieved.
- Weighing: Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known volume of **Fenhexamid-d10** standard solution in acetonitrile to the sample to achieve a final concentration appropriate for the expected analyte levels and instrument sensitivity.

- Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.
- Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at  $\geq 3000$  rcf for 5 minutes.

## 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO<sub>4</sub> and 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix.
- Vortexing: Cap the d-SPE tube and vortex for 30 seconds.
- Centrifugation: Centrifuge the tube at high speed for 2-5 minutes.

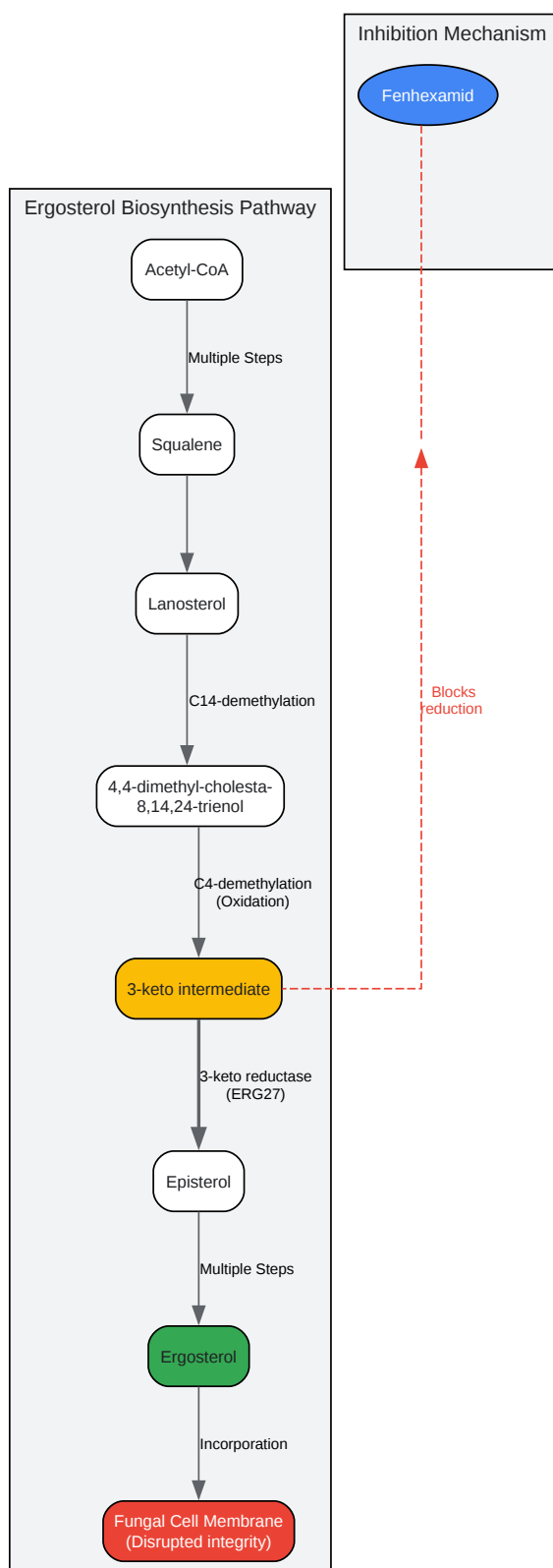
## 3. LC-MS/MS Analysis

- Dilution: Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., acetonitrile/water mixture) to a final concentration suitable for LC-MS/MS analysis.
- Injection: Inject the diluted extract into the LC-MS/MS system.
- Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with formic acid and methanol or acetonitrile.
- Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fenhexamid and **Fenhexamid-d10** are monitored for quantification and confirmation.
- Quantification: The concentration of Fenhexamid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (**Fenhexamid-d10**) against a

calibration curve prepared with known concentrations of Fenhexamid and a constant concentration of **Fenhexamid-d10**.

## Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Fenhexamid

Fenhexamid's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the enzyme 3-keto reductase, which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting cell membrane integrity and function, and inhibiting fungal growth.

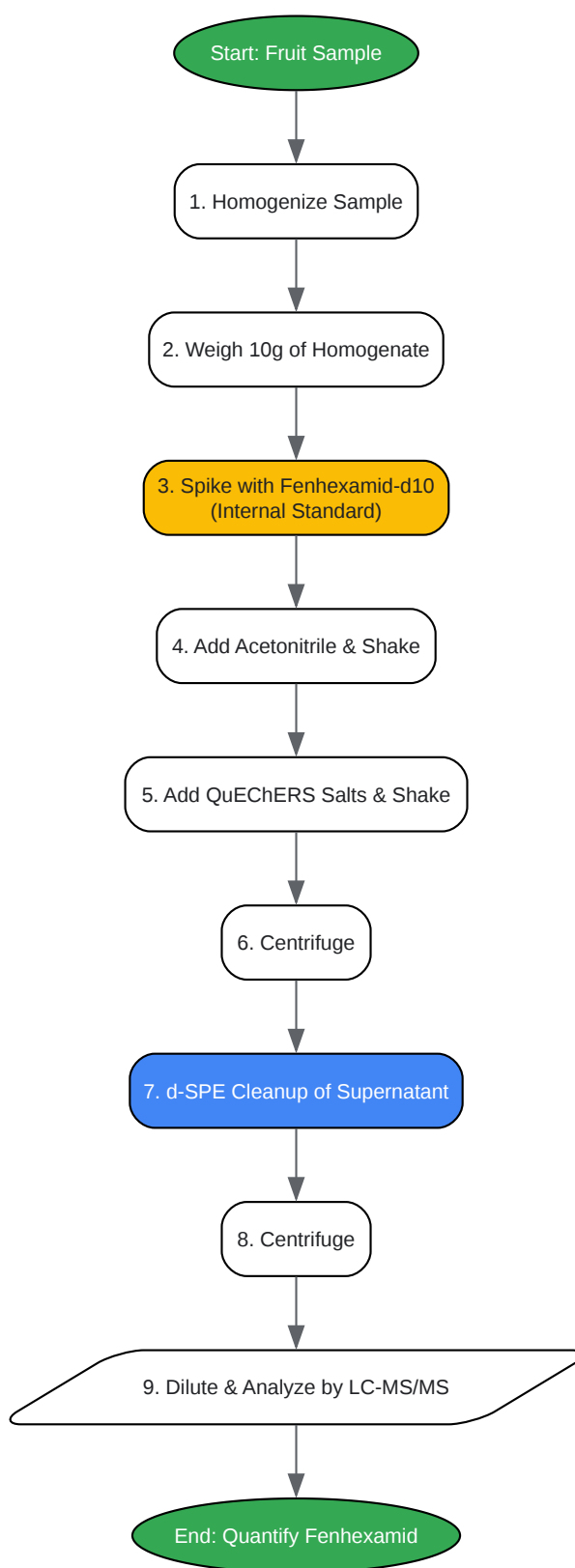


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Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of Fenhexamid.

## Experimental Workflow: QuEChERS for Fenhexamid Analysis

The following diagram illustrates the logical workflow of the QuEChERS protocol for the analysis of Fenhexamid residues in fruit samples using **Fenhexamid-d10** as an internal standard.



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Caption: Workflow for Fenhexamid residue analysis using QuEChERS and an internal standard.

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## References

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